Iso-Fludelone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. This compound binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, this compound exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
Quantitative Analysis in Clinical Trials
Iso-fludelone, a third-generation epothilone B analogue, has shown promise as an anticancer drug. Christner et al. (2014) developed an LC-MS/MS assay for quantitating this compound in human plasma, which is crucial for phase I clinical trials. This method offers sensitive, accurate, and precise measurements, important for evaluating the drug's pharmacokinetics and efficacy in clinical samples (Christner et al., 2014).
Antineoplastic Activities
This compound exhibits significant antineoplastic activities. It binds to tubulin, induces microtubule polymerization, stabilizes microtubules, and inhibits cell division, leading to G2/M arrest and apoptosis. Its enhanced stability, water solubility, potency, and reduced toxicity make it superior to earlier generations of epothilones. Notably, it is not a substrate of P-glycoprotein, a multidrug resistance pump, enhancing its efficacy against cancer cells (Definitions, 2020).
Therapeutic Efficacy in Xenograft Models
Studies by Chou et al. (2011, 2008) demonstrated this compound's remarkable therapeutic efficacy in various human xenograft models in mice, including breast, colon, leukemia, ovarian, lung, and neuroblastoma tumors. It achieved complete tumor remission and strongly suppressed drug-resistant and refractory xenograft tumors, highlighting its potential as a superior cancer therapeutic agent (Chou et al., 2011), (Chou et al., 2008).
Combination Therapy Research
Research by Zhang et al. (2016) investigated the synergistic effects of combining fludelone with panaxytriol against breast cancer cell lines. This study provided valuable insights into the potential of this compound in combination therapies (Zhang et al., 2016).
Comparative Efficacy Studies
Wu et al. (2005) explored this compound's efficacy compared to other epothilone analogs in multiple myeloma models. The study highlighted its significant antitumor activity, G2/M phase arrest, and apoptosis induction, distinguishing it as a promising agent for myeloma therapy (Wu et al., 2005).
Propiedades
Fórmula molecular |
C27H36F3NO6 |
---|---|
Peso molecular |
527.57305 |
Apariencia |
Solid powder |
Sinónimos |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.